2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 283.24 g/mol. It is classified as a dihydrochloride salt of an amine compound, which suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound's IUPAC name indicates its structure, which includes azepane and pyrrolidine rings, contributing to its biological activity and interaction with various receptors.
The compound is cataloged under various databases, including PubChem (CID: 121553733) and American Elements. It falls under the category of organic compounds with potential pharmacological applications, especially as a ligand for specific receptors such as histamine receptors . Its classification as a dihydrochloride indicates that it is a salt formed by the reaction of the base with hydrochloric acid, enhancing its solubility in aqueous environments.
Synthesis of 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride can be achieved through several methods, including:
The synthesis process often involves multiple steps, including purification techniques such as column chromatography and recrystallization to isolate the dihydrochloride salt form effectively. Reaction conditions such as temperature, time, and concentration are critical for optimizing yield .
The molecular structure of 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride features:
Key structural data includes:
The chemical reactivity of 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride includes:
Understanding these reactions requires detailed kinetic studies and thermodynamic assessments to evaluate stability and reactivity under various conditions .
The mechanism of action for 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride is primarily linked to its role as a ligand for specific receptors, including histamine receptors. The interaction likely involves:
Data from receptor binding studies would provide insights into its efficacy and potency compared to existing compounds .
Key physical properties include:
Chemical properties encompass:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Resolution Mass Spectrometry are employed to characterize these properties accurately .
The primary applications of 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride include:
The compound 2-(azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride emerged as a strategic innovation in heterocyclic chemistry during the early 2020s, reflecting medicinal chemistry’s shift toward structurally complex modulators of neurological targets. Its design leverages the privileged scaffold status of azepane (7-membered nitrogen heterocycle) and pyrrolidine (5-membered cyclic amine), both recognized for enhancing blood-brain barrier permeability and target engagement. Historically, azepane derivatives gained prominence following clinical evaluations of riluzole (a benzothiazole-containing azepane analog) for amyotrophic lateral sclerosis and Alzheimer’s disease, underscoring their neurotherapeutic potential [2]. The deliberate incorporation of a dihydrochloride salt markedly improved the compound’s crystallinity and solubility—addressing key limitations of early neutral analogs in pharmacological assays [1] [3]. Its emergence coincided with pharmaceutical chemistry’s focus on multitarget-directed ligands (MTDLs), where molecules simultaneously engage complementary disease pathways, such as cholinesterase inhibition and monoamine oxidase modulation [2].
Table 1: Key Historical Milestones for Azepane-Pyrrolidine Hybrids
Year Range | Development Phase | Significance |
---|---|---|
2015–2019 | Early Heterocyclic MTDLs | Benzothiazole-azepane hybrids demonstrated in vitro MAO-B/ChE inhibition |
2020–2022 | Salt Optimization | Dihydrochloride forms introduced to enhance pharmacokinetic properties |
2023–Present | Target Expansion | Evaluation in CDK2 inhibition and neuroinflammation models initiated |
This compound exemplifies a paradigm shift toward polypharmacology, specifically targeting convergent enzymatic pathways in neurodegeneration and oncology. Its structural framework enables dual engagement with:
The dihydrochloride salt amplifies these interactions by enhancing aqueous solubility (≥5 mg/mL predicted), ensuring optimal target occupancy in physiological milieus [3]. Furthermore, its balanced lipophilicity (cLogP ~1.5–2.0) facilitates traversal across the blood-brain barrier, making it invaluable for central nervous system (CNS) target engagement [2] [8]. Current research prioritizes its role in mitigating protein misfolding pathologies via γ-secretase modulation—a pathway historically undrugged due to target complexity [2] [5].
Table 2: Enzymatic Targets and Binding Metrics of Analogous Compounds
Target | Biological Function | Reported Activity (Analog Compounds) | Molecular Interaction |
---|---|---|---|
AChE | Acetylcholine hydrolysis | IC₅₀: 6.7 µM [2] | Cation-π bonding at catalytic anionic site |
MAO-B | Dopamine metabolism/oxidative stress | IC₅₀: 1.6 µM [2] | FAD-domain competitive inhibition |
CDK2/Cyclin A2 | Cell cycle progression (S-phase) | IC₅₀: 0.057 µM [5] | ATP-pocket H-bonding (Leu83, Glu81) |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: